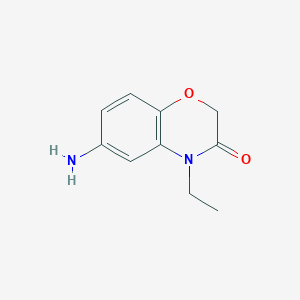

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 6-AEB) is a chemical compound that has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research. It is a derivative of benzoxazinone, a class of compounds that are known to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. 6-AEB has been studied as a potential drug target due to its ability to interact with certain enzymes and proteins, and its potential to modulate the activity of certain hormones and other molecules.

Applications De Recherche Scientifique

Synthetic Chemistry and Material Science

1,2-Oxazines and Benzoxazines Synthesis

The dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization of 3-acyl-1-nitrosopent-1-en-4-ones, leads to the synthesis of 1,2-oxazines and benzoxazines. These compounds have shown importance as electrophiles in various chemical reactions, serving as chiral synthons and intermediates in the synthesis of diverse chemical entities (Sainsbury, 1991).

Microwave-assisted Synthesis

The microwave-assisted synthesis technique has been employed to enhance the diversity and speed of research in benzoxazole derivatives, showcasing its effectiveness in the efficient and quick synthesis of these compounds (Özil & Menteşe, 2020).

Pharmacology and Medicinal Chemistry

Antimicrobial and Anticancer Scaffold

Benzoxazinoids, including benzoxazinones and benzoxazolinones, have been identified as plant defense metabolites with potential as antimicrobial scaffolds. The structure of 1,4-benzoxazin-3-one has been recognized for designing new antimicrobial compounds, demonstrating potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant Activity

The ABTS/PP decolorization assay has elucidated the antioxidant capacity of compounds, including those related to the benzoxazine class. This review highlighted the specific reactions, such as coupling, that may contribute to antioxidant capacity, emphasizing the relevance and specificity of oxidation products in these assessments (Ilyasov et al., 2020).

Propriétés

IUPAC Name |

6-amino-4-ethyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMVWONUDEPCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546177 |

Source

|

| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

103361-44-0 |

Source

|

| Record name | 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)